molecular formula HP B088843 Phosphinidene CAS No. 13967-14-1

Phosphinidene

Cat. No.: B088843
CAS No.: 13967-14-1
M. Wt: 31.9817 g/mol
InChI Key: BHEPBYXIRTUNPN-UHFFFAOYSA-N
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Description

Hydridophosphorus(.) (triplet) is a phosphorus hydride.

Scientific Research Applications

Catalytic Applications

Phosphinidene complexes have emerged as valuable catalysts in several chemical reactions. Their ability to stabilize low-valent phosphorus species allows them to participate in various transformations.

Table 1: Catalytic Reactions Involving this compound Complexes

Reaction TypeCatalyst TypeReference
Hydrogenation of AlkenesRare-Earth Metal this compound
Cycloaddition with AlkenesPhosphanorcaradiene
Oxidative Cleavage of Si–H BondsThis compound Complexes

Case Study: Hydrogenation Reactions

Recent studies have shown that rare-earth metal this compound complexes can catalyze the hydrogenation of terminal alkenes under mild conditions. The mechanism involves a 1,2-addition/elimination pathway rather than the typical σ-bond metathesis mechanism, highlighting the unique reactivity of these complexes .

Synthesis of Organic Compounds

Phosphinidenes serve as versatile intermediates in organic synthesis, enabling the formation of complex molecular architectures.

Table 2: Synthetic Applications of this compound

Compound TypeReaction DescriptionReference
Phosphanylidene-PhosphoraneGenerated from reaction with trimethylphosphine
1-Phospha-3-AzaalleneFormed via reaction with isonitrile
Secondary PhosphinesProduced through oxidative cleavage reactions

Case Study: Synthesis of Phospha-Compounds

In one notable study, a phosphanorcaradiene was synthesized and shown to readily react with trimethylphosphine and isonitrile, yielding phosphanylidene-phosphorane and 1-phospha-3-azaallene, respectively. These reactions proceeded smoothly at room temperature without the need for transition metals, emphasizing the utility of this compound as a synthetic tool .

Material Science Applications

The unique properties of this compound complexes make them suitable for applications in materials science, particularly in the development of new materials with specific electronic or catalytic properties.

Table 3: Material Science Applications

ApplicationDescriptionReference
Ligands for Metal ComplexesUsed to design new metal-phosphorus complexes
Dendritic StructuresApplication in creating phosphorus-containing dendrimers

Case Study: Development of Dendritic Structures

Research has indicated that phosphorus-containing dendrimers can be synthesized using this compound-based ligands. These structures have potential applications in drug delivery systems and as catalysts due to their tunable properties .

Electrophilic and Nucleophilic Reactivity

Phosphinidenes exhibit both electrophilic and nucleophilic characteristics depending on their coordination environment. This duality opens pathways for diverse chemical reactivity.

Table 4: Reactivity Profiles of this compound Complexes

TypeCharacteristicsReference
ElectrophilicReacts with nucleophiles; forms stable complexes
NucleophilicEngages in electrophilic substitutions

Case Study: Electrophilic this compound Complexes

Electrophilic this compound complexes have been successfully isolated and characterized. These compounds demonstrate unique reactivity patterns that allow them to engage in various transformations, including coupling reactions that are essential for synthesizing complex organic molecules .

Properties

CAS No.

13967-14-1

Molecular Formula

HP

Molecular Weight

31.9817 g/mol

IUPAC Name

λ1-phosphane

InChI

InChI=1S/HP/h1H

InChI Key

BHEPBYXIRTUNPN-UHFFFAOYSA-N

SMILES

[PH]

Canonical SMILES

[PH]

Synonyms

Phosphinidene

Origin of Product

United States

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